![molecular formula C23H24N4O2S B4177047 methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)
methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
“Methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate” is a chemical compound with the linear formula C23H24N4O2S . It has a molecular weight of 420.537 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
- TADF emitters are crucial for designing energy-efficient organic light-emitting diodes (OLEDs). The compound’s photoluminescence efficiency and delayed fluorescence properties have been investigated . It demonstrates efficient reverse intersystem crossing from the triplet excited state to the singlet excited state, resulting in delayed fluorescence. Researchers can explore its potential as a TADF emitter in OLEDs.
- A recent study highlights a self-assembled monolayer based on a carbazole derivative as a promising cathode material for aqueous rechargeable zinc-ion batteries . Investigating its electrochemical properties and stability could lead to advancements in energy storage technology.
- Researchers have studied the effects of solvent polarity on excited-state interactions and intramolecular proton transfer for a novel dye containing a carbazole moiety . Understanding how this compound behaves in different solvents can inform its applications in sensors, imaging, and optoelectronic devices.
- The compound 2-(carbazol-9-yl)-anthraquinone (Cz-AQ) combines ML, TADF, aggregation-induced emission (AIE), and electroluminescence properties . Investigating its mechanochromic behavior could lead to applications in stress sensors or responsive materials.
- Researchers have introduced 5H-benzofuro[3,2-c]carbazole (BFCz) into a multi-resonance skeleton to develop asymmetric emitters with narrowband green and blue emissions and enhanced reverse intersystem crossing rates . These emitters could find use in high-performance OLEDs.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Two-Dimensional Cathode Materials for Aqueous Rechargeable Zinc-Ion Batteries
Solvent-Polarity-Dependent Excited-State Behaviors
Mechanochromic Luminescence (ML)
Asymmetric Emitters for OLEDs
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm the product’s identity and/or purity . It’s important to handle all chemicals with appropriate safety measures, even if specific hazards aren’t listed.
properties
IUPAC Name |
methyl 2-[[5-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16(2)14-27-21(24-25-23(27)30-15-22(28)29-3)12-13-26-19-10-6-4-8-17(19)18-9-5-7-11-20(18)26/h4-11H,1,12-15H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWGNCZTWYKCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)OC)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Carbazol-9-yl-ethyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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